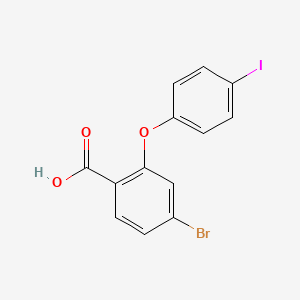
4-Bromo-2-(4-iodophenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(4-iodophenoxy)benzoic acid is an organic compound that belongs to the class of halogenated benzoic acids This compound is characterized by the presence of bromine and iodine atoms attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-iodophenoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzoic acid and 4-iodophenol as the primary starting materials.
Esterification: The first step involves the esterification of 4-bromobenzoic acid with 4-iodophenol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing advanced catalytic systems to minimize reaction time and improve selectivity.
化学反応の分析
Types of Reactions
4-Bromo-2-(4-iodophenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and reduced alcohol derivatives.
科学的研究の応用
4-Bromo-2-(4-iodophenoxy)benzoic acid has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and potential drug candidates.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers.
Biological Studies: The compound is used in biochemical assays and studies involving halogenated aromatic compounds.
作用機序
The mechanism of action of 4-Bromo-2-(4-iodophenoxy)benzoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and iodine atoms enhances the compound’s ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-methylbenzoic acid
Uniqueness
4-Bromo-2-(4-iodophenoxy)benzoic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to other halogenated benzoic acids. The combination of these halogens allows for versatile chemical modifications and enhanced interactions with biological targets, making it a valuable compound in various research applications.
特性
分子式 |
C13H8BrIO3 |
|---|---|
分子量 |
419.01 g/mol |
IUPAC名 |
4-bromo-2-(4-iodophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8BrIO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) |
InChIキー |
CFRUQOMSEBVWEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)
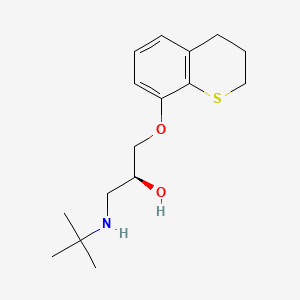

![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
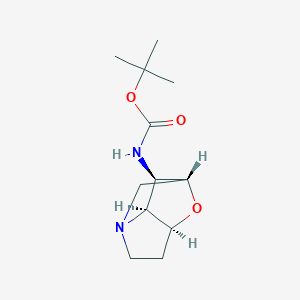
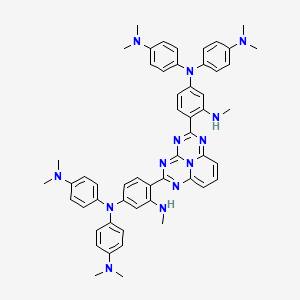
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
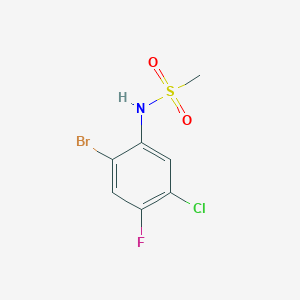
![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)
![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
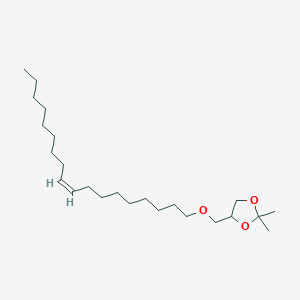
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
